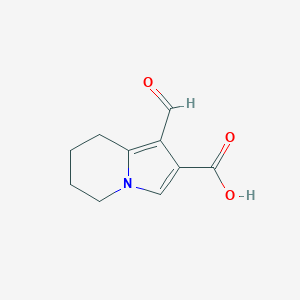

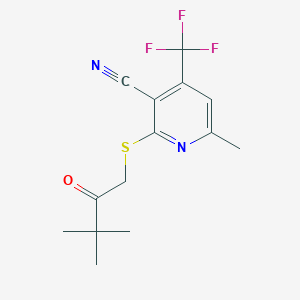

![molecular formula C17H13N5O2S B2511353 (1H-benzo[d]imidazol-5-yl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1327316-48-2](/img/structure/B2511353.png)

(1H-benzo[d]imidazol-5-yl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is also known as 1,3-diazole and is a core component of many natural products and pharmaceuticals .

Synthesis Analysis

Imidazole derivatives can be synthesized through various methods. For instance, one method involves the reaction of an aromatic aldehyde with o-phenylenediamine . Another study presents the synthesis of novel metal-organic frameworks (MOFs) using 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene (TIBM) as an organic linker .Molecular Structure Analysis

Imidazole has two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole and its derivatives show a broad range of chemical and biological properties, making them important synthons in the development of new drugs . They can participate in various chemical reactions, contributing to their diverse biological activities .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, showing both acidic and basic properties .Scientific Research Applications

a. Anticancer Properties: Molecules containing the thiophene ring system have demonstrated anticancer activity. Researchers have explored derivatives of this compound as potential candidates for cancer therapy .

b. Anti-Inflammatory Agents: Certain thiophene-based drugs, such as suprofen , exhibit anti-inflammatory properties. These compounds can modulate inflammatory responses and may find use in treating inflammatory conditions .

c. Antimicrobial Activity: Thiophene derivatives have been investigated for their antimicrobial effects. Their ability to inhibit microbial growth makes them promising candidates for novel antibiotics .

d. Antihypertensive and Anti-Atherosclerotic Properties: Compounds with the thiophene ring system have shown potential in managing hypertension and preventing atherosclerosis .

Organic Electronics and Semiconductors

Thiophene-based molecules play a crucial role in organic electronics:

a. Organic Field-Effect Transistors (OFETs): The incorporation of thiophene derivatives enhances the performance of OFETs. These organic semiconductors enable flexible and efficient electronic devices .

b. Organic Light-Emitting Diodes (OLEDs): Thiophene-mediated compounds contribute to the fabrication of OLEDs. Their unique electronic properties make them suitable for use in displays and lighting technology .

Material Science and Corrosion Inhibition

Thiophene derivatives find applications in material science:

a. Corrosion Inhibitors: In industrial chemistry, these compounds serve as effective corrosion inhibitors, protecting metal surfaces from degradation .

Fungicidal Activity

While specific research on the compound is limited, related 3-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one derivatives have demonstrated antifungal activity against various fungi .

Abedinifar, F., Babazadeh Rezaei, E., Biglar, M., Larijani, B., Hamedifar, H., Ansari, S., & Mahdavi, M. (2021). Recent strategies in the synthesis of thiophene derivatives: highlights from the 2012–2020 literature. Molecular Diversity, 25(4), 2571–2604. Link Design and synthesis of novel 3-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one derivatives bearing a hydrazone group. BMC Chemistry, 12(1), 1–9. Link

Mechanism of Action

Target of Action

Similarly, thiophene derivatives have shown diverse biological activities, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

Benzodiazole and thiophene derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions .

Biochemical Pathways

Benzodiazole and thiophene derivatives can affect a wide range of biochemical pathways depending on their specific targets .

Result of Action

Depending on their targets, benzodiazole and thiophene derivatives can have a wide range of effects, including inhibition of enzyme activity, modulation of receptor signaling, and interference with cell division .

properties

IUPAC Name |

3H-benzimidazol-5-yl-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N5O2S/c23-17(10-3-4-12-13(6-10)19-9-18-12)22-7-11(8-22)16-20-15(21-24-16)14-2-1-5-25-14/h1-6,9,11H,7-8H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTMKXNSVESLRKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC3=C(C=C2)N=CN3)C4=NC(=NO4)C5=CC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1H-benzo[d]imidazol-5-yl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(1,1,1-Trifluoropropan-2-yl)phenyl]methanol](/img/structure/B2511271.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B2511272.png)

![7-Chloro-3-[(2-chloro-3-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine](/img/structure/B2511276.png)

![3-[(4-fluorobenzyl)sulfanyl]-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2511283.png)

![Methyl 3-[(3-methoxynaphthalene-2-carbonyl)amino]-5-phenylthiophene-2-carboxylate](/img/structure/B2511286.png)

![4,5-Dichloro-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-methylpyrimidine](/img/structure/B2511288.png)